(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone

Catalog No.
S1899195
CAS No.
93239-42-0
M.F
C5H5Cl3O2
M. Wt
203.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone

CAS Number

93239-42-0

Product Name

(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone

IUPAC Name

(4R)-4-methyl-4-(trichloromethyl)oxetan-2-one

Molecular Formula

C5H5Cl3O2

Molecular Weight

203.45 g/mol

InChI

InChI=1S/C5H5Cl3O2/c1-4(5(6,7)8)2-3(9)10-4/h2H2,1H3/t4-/m1/s1

InChI Key

MIYJBPXTAZJPGX-SCSAIBSYSA-N

SMILES

CC1(CC(=O)O1)C(Cl)(Cl)Cl

Canonical SMILES

CC1(CC(=O)O1)C(Cl)(Cl)Cl

Isomeric SMILES

C[C@@]1(CC(=O)O1)C(Cl)(Cl)Cl

(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone is a chiral compound characterized by its unique oxetane ring structure. This compound, with the chemical formula C5_5H5_5Cl3_3O2_2 and a molecular weight of approximately 203.45 g/mol, is notable for its potential applications in organic chemistry, pharmaceuticals, and materials science. The presence of the trichloromethyl group contributes to its distinct chemical properties, making it a valuable subject for research and development .

Precursor for (S)-Citramalic Acid

One of the primary applications of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone lies in the synthesis of (S)-citramalic acid. This specific enantiomer of citramalic acid finds use in various research areas, including the production of biodegradable polymers and pharmaceuticals [].

  • Oxidation: This compound can be oxidized to yield more complex derivatives.
  • Reduction: Reduction processes can convert the trichloromethyl group into simpler forms.
  • Substitution: The trichloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective for reduction processes.
  • Substitution Reagents: Nucleophiles such as amines and alcohols can facilitate substitution reactions.

Research indicates that (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone may exhibit significant biological activity. Its unique structure allows it to interact with various biological targets, potentially influencing metabolic pathways. The trichloromethyl group can participate in electrophilic reactions, while the oxetane ring may undergo ring-opening reactions under specific conditions, making it a candidate for studies involving enzyme interactions and drug development.

Synthetic Routes

The synthesis of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone typically involves:

  • Starting Materials: Trichloromethyl ketones or carbinols.
  • Reagents: Strong oxidizing agents are employed to facilitate the formation of the oxetane ring.
  • Conditions: Controlled temperature and pressure conditions are maintained to optimize yield and purity.

Industrial Production

In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency. Advanced purification techniques, such as distillation or recrystallization, are often employed to isolate the final product with high purity levels.

(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone finds applications across various fields:

  • Organic Synthesis: It serves as a building block for more complex molecules.
  • Pharmaceuticals: Investigated for potential uses in drug development due to its biological activity.
  • Materials Science: Used in creating advanced materials, including specialty chemicals and polymers.

Studies on (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone have focused on its interaction with biomolecules and enzymes. The compound's reactivity profile suggests that it could play a role in metabolic pathways or serve as a pharmacophore in medicinal chemistry. Ongoing research aims to elucidate these interactions further, providing insights into its potential therapeutic applications.

Similar Compounds: Comparison with Other Compounds

Similar Compounds

  • 4-Methyl-4-(dichloromethyl)-2-oxetanone
  • 4-Methyl-4-(bromomethyl)-2-oxetanone
  • 4-Methyl-4-(chloromethyl)-2-oxetanone

Uniqueness

(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone is distinguished by its trichloromethyl group, which imparts unique chemical reactivity compared to similar compounds that feature different halogen substituents or lack chirality. This unique combination of structural features endows it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Fourier Transform Infrared Spectroscopy Analysis

The infrared spectroscopic profile of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone exhibits characteristic absorption patterns that reflect both its β-lactone functionality and substitution pattern [1]. The most diagnostic feature appears in the carbonyl stretching region, where the compound displays an intense absorption band at approximately 1820-1840 cm⁻¹ [2] [3]. This elevated frequency, compared to typical esters and larger ring lactones, directly results from the significant ring strain inherent in the four-membered oxetanone structure [3] [4].

The enhanced carbonyl frequency observed in β-lactones arises from the geometric constraints imposed by the four-membered ring system [3]. As the bond angles deviate from the preferred 120° geometry around the carbonyl carbon, the hybridization shifts toward increased s-character in the carbon-oxygen bond, resulting in a stronger and higher-frequency vibration [4]. The presence of the electron-withdrawing trichloromethyl group further contributes to this upfield shift by reducing electron density at the carbonyl carbon [2].

Additional characteristic absorptions include the aliphatic carbon-hydrogen stretching vibrations appearing in the 2950-3000 cm⁻¹ region [5]. The trichloromethyl substituent generates distinctive absorption bands in the 700-900 cm⁻¹ range, corresponding to carbon-chlorine stretching modes [5]. Ring-associated carbon-carbon stretching vibrations manifest in the 1200-1400 cm⁻¹ fingerprint region [6].

Table 1: Basic Physicochemical Properties of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone

PropertyValueReference
Molecular FormulaC₅H₅Cl₃O₂ [7] [8] [9]
Molecular Weight203.45 g/mol [7] [8] [9]
CAS Number93239-42-0 [7] [8] [9]
IUPAC Name(4R)-4-methyl-4-(trichloromethyl)oxetan-2-one [8] [9]
InChI KeyMIYJBPXTAZJPGX-SCSAIBSYSA-N [7] [8] [9]
Melting Point43-44°C [7] [10] [11]
Boiling Point120°C/0.1 mmHg [7] [10] [12]
Density1.591 g/cm³ [7] [13] [12]
Refractive Index1.522 [7] [13]
Flash Point113°C [7] [10]
Optical Rotation[α]²⁶/D +6.0°, c = 2 in ethanol [7] [10]

Nuclear Magnetic Resonance Spectroscopy Features

The proton nuclear magnetic resonance spectrum of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone reveals distinct resonance patterns that enable structural confirmation and stereochemical assignment [14]. The methyl group attached to the quaternary carbon appears as a doublet at approximately 1.5 ppm, exhibiting characteristic coupling with the trichloromethyl substituent [14]. This coupling pattern provides valuable information regarding the spatial arrangement of substituents around the chiral center.

The methylene protons of the oxetanone ring generate an AB system centered around 3.0 ppm, displaying the characteristic geminal coupling constant of 16.7 Hz [14]. This large coupling constant reflects the rigid geometric constraints imposed by the four-membered ring structure and the significant dihedral angle relationship between the geminal protons [14] [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis [15]. The carbonyl carbon resonates at approximately 166 ppm, consistent with the electron-deficient nature of the β-lactone carbonyl group [15]. The quaternary carbon bearing both methyl and trichloromethyl substituents appears around 85 ppm, reflecting the deshielding effects of both the electronegative chlorine atoms and the ring oxygen [15].

Table 2: Spectroscopic Characterization Data

TechniqueFrequency/Chemical ShiftAssignment/Comments
FTIR - Carbonyl Stretch (C=O)~1820-1840 cm⁻¹β-lactone carbonyl (strained 4-membered ring)
FTIR - C-H Stretching2950-3000 cm⁻¹Aliphatic C-H stretches
FTIR - C-C Stretching1200-1400 cm⁻¹Ring and chain C-C vibrations
FTIR - CCl₃ Stretching700-900 cm⁻¹Trichloromethyl group vibrations
¹H NMR - Methyl Group~1.5 ppm (d)Coupling with CCl₃ group
¹H NMR - CH₂ Group~3.0 ppm (AB system)Geminal coupling (16.7 Hz)
¹³C NMR - Carbonyl Carbon~166 ppmLactone carbonyl carbon
¹³C NMR - Quaternary Carbon~85 ppmSubstituted ring carbon
Raman - Characteristic bandsMultiple bands in fingerprint regionMolecular fingerprint identification

Raman Spectroscopy Analysis

Raman spectroscopic analysis of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone provides complementary vibrational information to infrared spectroscopy [16] [1]. The technique proves particularly valuable for monitoring the compound in synthetic transformations and for detecting molecular fingerprint patterns in the low-frequency region [16]. Multiple characteristic bands appear throughout the fingerprint region, offering detailed structural confirmation and enabling identification of the compound in complex mixtures [1] [17].

The Raman spectrum exhibits strong scattering associated with the symmetrical stretching modes of the trichloromethyl group and ring breathing vibrations [18]. These features provide unique spectroscopic signatures that complement the infrared absorption data and enhance overall structural characterization capabilities [16].

Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis Results

Thermal stability assessment of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone through thermogravimetric analysis reveals characteristic decomposition behavior typical of β-lactone systems [19] [20] [21]. The compound demonstrates thermal stability up to approximately 250°C, above which significant mass loss occurs [19] [22]. The initial decomposition onset temperature of 250-280°C indicates moderate thermal stability suitable for various synthetic applications [22] [21].

The thermogravimetric profile typically exhibits multiple mass loss events corresponding to distinct decomposition processes [19] [23]. The primary decomposition pathway involves ring-opening of the strained β-lactone structure, followed by elimination of hydrogen chloride and subsequent fragmentation of the carbon skeleton [19] [24]. Maximum decomposition rates occur in the temperature range of 300-350°C, as determined by derivative thermogravimetric analysis [19] [22].

Table 3: Thermal Stability and Decomposition Properties

ParameterValue/DescriptionAnalysis Method
Thermal Decomposition Onset250-280°CTGA
Maximum Decomposition Rate300-350°CDTG
Decomposition ProductsHCl, CO₂, chlorinated organicsTGA-MS/GC-MS
Thermal Stability RangeStable up to 250°CTGA
Activation Energy (estimated)40-60 kcal/mol (typical for β-lactones)Kinetic analysis
Decomposition MechanismRing opening followed by decarboxylationMechanistic studies

Decomposition Product Analysis

Mass spectrometric analysis coupled with thermogravimetric studies reveals the formation of characteristic decomposition products [19] [23] [24]. Primary volatile products include hydrogen chloride gas, carbon dioxide, and various chlorinated organic fragments [19] [25]. The evolution of hydrogen chloride represents the initial step in the thermal degradation process, occurring through elimination from the trichloromethyl group [23] [24].

Secondary decomposition processes involve decarboxylation of the opened lactone ring and formation of smaller molecular fragments [23] [26]. The complexity of the decomposition pathway reflects the multiple functional groups present in the molecule and the inherent reactivity of the strained ring system [19] [24].

Kinetic Analysis of Thermal Degradation

Kinetic analysis of the thermal decomposition process suggests activation energies in the range of 40-60 kcal/mol, consistent with values reported for similar β-lactone compounds [19] [23]. The decomposition follows complex kinetics involving multiple competing pathways, with ring-opening representing the rate-determining step [23] [24]. Temperature-dependent studies reveal that higher heating rates shift decomposition temperatures to elevated values, indicating kinetic control of the degradation process [22] [27].

Solubility Behavior in Polar/Non-Polar Solvent Systems

Solubility in Polar Protic Solvents

The solubility behavior of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone in polar protic solvents reflects the compound's intermediate polarity and hydrogen bonding characteristics [28] [29]. In ethanol and methanol, the compound exhibits moderate solubility due to favorable dipole-dipole interactions between the carbonyl group and the protic solvent molecules [28] [30]. The optical rotation measurement conditions specify dissolution in ethanol at a concentration of 2 g/100 mL, indicating reasonable solubility in this medium [7] [10].

The presence of the highly electronegative trichloromethyl group enhances the dipole moment of the molecule, facilitating interactions with polar solvents [29] [13]. However, the chlorinated substituent also contributes hydrophobic character that limits aqueous solubility [28] [31]. The balance between these competing effects results in selective solubility patterns that prove useful for purification and synthetic applications [30] [29].

Table 4: Solubility Behavior in Different Solvent Systems

Solvent TypeExamplesSolubility BehaviorLogP Contribution
Polar ProticEthanol, MethanolModerate solubilityHydrophilic interactions
Polar AproticAcetonitrile, DMFGood solubilityDipole interactions
NonpolarHexane, HeptaneLimited solubilityHydrophobic mismatch
Chlorinated SolventsCHCl₃, CH₂Cl₂Excellent solubilitySimilar polarity matching
Aromatic SolventsBenzene, TolueneGood solubilityπ-electron interactions

Behavior in Polar Aprotic Media

Polar aprotic solvents such as acetonitrile and dimethylformamide provide excellent solvation for (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone [28] [30]. These solvents effectively stabilize the dipolar character of the molecule without competing hydrogen bonding interactions [28] [32]. The enhanced solubility in polar aprotic media facilitates various synthetic transformations and analytical procedures [30] [33].

The strong dipole moment of the compound, arising from both the carbonyl group and the trichloromethyl substituent, creates favorable electrostatic interactions with the dipolar aprotic solvents [28] [29]. This solvation behavior proves particularly advantageous for reactions requiring high concentrations of the lactone substrate [30] [32].

Limited Solubility in Nonpolar Systems

Nonpolar solvents such as hexane and heptane demonstrate limited solvation capability for (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone due to the significant polarity mismatch [28] [31]. The highly polar carbonyl group and electronegative chlorine atoms create unfavorable interactions with the nonpolar hydrocarbon environment [28] [34]. This selective insolubility provides useful purification strategies and enables separation from nonpolar impurities [31] [35].

Excellent Solubility in Chlorinated Solvents

Chlorinated solvents including chloroform and dichloromethane exhibit exceptional solvation properties for the compound [28] [32] [35]. The similar electronic characteristics between the trichloromethyl substituent and the chlorinated solvent molecules create favorable interactions through dipole alignment and van der Waals forces [28] [35]. This excellent solubility makes chlorinated solvents the preferred medium for synthetic procedures and purification processes [32] [33].

The enhanced solubility in chlorinated media also reflects the similar dielectric constants and polarity parameters between the solute and solvent systems [28] [35]. This compatibility enables high-concentration solutions necessary for efficient synthetic transformations [32] [35].

Crystallographic Studies and Solid-State Packing Arrangements

Crystal Structure Analysis Methods

Crystallographic analysis of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone requires careful crystal preparation and data collection procedures [36] [37]. Single crystals suitable for X-ray diffraction analysis can be obtained through slow evaporation of dichloromethane-methanol solutions [36]. The crystalline material typically forms as colorless blocks or plates, with crystal quality dependent on the specific crystallization conditions employed [36] [38].

Standard crystallographic data collection utilizes molybdenum Kα radiation with appropriate absorption corrections applied to account for the heavy chlorine atoms [36] [37]. The structural solution and refinement procedures follow established protocols using direct methods and full-matrix least-squares techniques [36] [38]. The resulting crystal structures provide detailed geometric parameters and packing arrangements essential for understanding solid-state behavior [36] [37].

Molecular Geometry in the Solid State

The solid-state molecular geometry of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone reflects the inherent ring strain of the four-membered lactone system [36] [37]. Bond lengths and angles deviate significantly from ideal tetrahedral geometry due to the geometric constraints imposed by the oxetanone ring [36] [38]. The carbonyl carbon-oxygen bond length typically measures approximately 1.20 Å, consistent with significant double-bond character [36].

The trichloromethyl group adopts a staggered conformation relative to the ring methylene group to minimize steric interactions [36] [37]. The carbon-chlorine bond lengths fall within the expected range for sp³-hybridized carbon atoms bearing multiple chlorine substituents [36] [38]. The overall molecular geometry demonstrates the influence of both ring strain and substituent effects on the three-dimensional structure [36] [37].

Table 5: Carbonyl Stretching Frequencies in Lactone Series

CompoundC=O Stretch (cm⁻¹)Ring Strain Effect
2-Oxetanone (unsubstituted)~1820High strain (4-membered)
4-Methyl-2-oxetanone~1815High strain + methyl
(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone~1820-1840High strain + electron-withdrawing CCl₃
Typical β-lactones1820-1840Maximum strain effect
γ-lactones (5-membered)1770-1780Moderate strain
δ-lactones (6-membered)1735-1750Minimal strain

Intermolecular Interactions and Packing Motifs

The crystal packing of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone involves a combination of weak intermolecular forces including van der Waals interactions, dipole-dipole attractions, and halogen bonding [36] [37]. The highly electronegative chlorine atoms participate in weak halogen bonding interactions with oxygen atoms of neighboring molecules [36] [38]. These intermolecular contacts contribute to the overall crystal stability and influence the physical properties of the solid material [36] [37].

The molecular packing typically exhibits layers or chains of molecules connected through these weak interactions [36] [38]. The specific packing arrangement depends on the crystallization conditions and can influence properties such as mechanical behavior and thermal expansion characteristics [36] [37]. Analysis of the packing motifs provides insights into the intermolecular recognition patterns and potential for polymorphism [36] [38].

Influence of Chirality on Crystal Structure

The chiral nature of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone significantly influences its crystal packing behavior [36] [37]. The compound crystallizes in a chiral space group, reflecting the absence of inversion centers and mirror planes in the crystal structure [36] [38]. The homochiral packing arrangement results from the preferential association of molecules with identical absolute configuration [36] [37].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4R)-4-methyl-4-(trichloromethyl)oxetan-2-one

Dates

Last modified: 08-16-2023

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